S-Methyl thioacetate is a fundamental aliphatic thioester widely procured as a highly reactive acyl donor, a kinetic standard for enzymatic assays, and a precursor in dynamic organosulfur chemistry . Structurally characterized by a carbonyl group covalently linked to a methyl sulfide moiety, it presents as a clear, colorless liquid with a boiling point of 95–97 °C . Unlike highly labile acyl halides, S-methyl thioacetate maintains excellent thermal stability up to approximately 200 °C in the absence of nucleophiles, allowing for robust handling and storage [1]. Its primary procurement value lies in its finely tuned electrophilicity, which bridges the gap between ultra-reactive but unstable anhydrides and highly stable but unreactive oxygen esters, making it an indispensable reagent for bioconjugation, Native Chemical Ligation (NCL), and biomimetic acyl-CoA modeling[1].
Substituting S-methyl thioacetate with its direct oxygen analog, methyl acetate, fundamentally disrupts acyl transfer workflows. Because sulfur's lower electronegativity and larger 3p orbitals provide poorer resonance stabilization to the carbonyl carbon compared to oxygen's 2p orbitals, S-methyl thioacetate is significantly more electrophilic [1]. This lack of resonance stabilization renders the thioester highly susceptible to nucleophilic attack, allowing it to function as a spontaneous acyl donor under mild conditions where methyl acetate remains completely inert[2]. Furthermore, attempting to substitute it with the parent thioacetic acid introduces unwanted acidity and salt-formation issues, whereas S-methyl thioacetate remains a neutral, capped species that only reacts upon the deliberate introduction of specific nucleophiles like amines or thiolates [1].
In bioconjugation and biomimetic synthesis, the thermodynamic driving force of the acyl donor dictates whether coupling reagents are required. S-methyl thioacetate exhibits a highly favorable, negative Gibbs free energy of hydrolysis, acting as an 'energy-rich' activated carrier. In stark contrast, methyl acetate has a positive free energy of hydrolysis, making spontaneous acyl transfer thermodynamically impossible without harsh catalysis[1].
| Evidence Dimension | Gibbs Free Energy of Hydrolysis (ΔG°) in aqueous phase |
| Target Compound Data | -19.81 kJ/mol |
| Comparator Or Baseline | Methyl acetate (+21.70 kJ/mol) |
| Quantified Difference | 41.51 kJ/mol shift toward spontaneous reactivity |
| Conditions | Computed intrinsic aqueous phase (C-PCM), 25 °C |
Allows buyers to perform spontaneous, reagent-free acylation of amines and thiolates under mild physiological conditions.
For researchers utilizing thioesters as kinetic standards for enzymatic or base-mediated cleavage assays, reaction velocity is critical. S-methyl thioacetate undergoes base-mediated hydrolysis at a highly predictable and accelerated rate. Its second-order rate constant is orders of magnitude higher than that of methyl acetate, resulting in a manageable half-life of approximately 150 days at neutral pH, compared to years for standard oxygen esters [1].
| Evidence Dimension | Base-catalyzed second-order rate constant (kb) |
| Target Compound Data | kb ≈ 0.14 to 0.16 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Methyl acetate (kb < 10⁻⁴ M⁻¹ s⁻¹) |
| Quantified Difference | >1000-fold increase in base-mediated cleavage velocity |
| Conditions | Aqueous solution, pH 7 to 11, 23 °C |
Provides a kinetically competent, trackable standard for thioesterase enzyme assays and controlled degradation studies.
In Native Chemical Ligation (NCL) workflows, the acyl donor must undergo rapid exchange with thiolates while resisting background hydrolysis. S-methyl thioacetate demonstrates an exceptional kinetic preference for thiol-thioester exchange over water-mediated degradation. The exchange rate outpaces pH-independent hydrolysis by over seven orders of magnitude, ensuring high-yielding ligation without premature loss of the acyl precursor[1].
| Evidence Dimension | Reaction rate constants |
| Target Compound Data | k_ex = 1.7 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Background aqueous hydrolysis (k_w = 3.6 × 10⁻⁸ s⁻¹) |
| Quantified Difference | Exchange velocity is ~4.7 × 10⁷ times faster than background hydrolysis |
| Conditions | pH 7, 23 °C, 1 mM thiolate (2-sulfonatoethanethiolate) |
Ensures near-quantitative yields in complex peptide ligations and dynamic combinatorial chemistry by minimizing hydrolytic waste.
From a manufacturing and benchtop handling perspective, volatility dictates evaporative loss and stoichiometric precision. S-methyl thioacetate possesses a significantly higher boiling point than its oxygen analog due to the increased molecular polarizability of the sulfur atom. This allows it to be handled as a stable liquid at room temperature without the rapid evaporation issues associated with methyl acetate[1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 95–97 °C |
| Comparator Or Baseline | Methyl acetate (57 °C) |
| Quantified Difference | +38 °C to +40 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (100 kPa) |
Reduces evaporative losses during open-vessel synthesis and formulation, improving stoichiometric accuracy and process safety.
Because its thermodynamic profile (ΔG° ≈ -19.8 kJ/mol) closely mimics the 'energy-rich' nature of biological thioesters like Acetyl-CoA, S-methyl thioacetate is the preferred synthetic substrate for in vitro kinetic studies of thioesterase enzymes and non-enzymatic acyl transfer mechanisms [1].
Leveraging its rapid thiol-thioester exchange rate (k_ex = 1.7 M⁻¹ s⁻¹) and resistance to background hydrolysis, this compound serves as a highly efficient, neutral acyl donor for NCL workflows, enabling the assembly of complex peptides and proteins without the need for harsh coupling reagents[1].
The reversibility and high velocity of its exchange reactions with various thiolates make S-methyl thioacetate an ideal building block for creating dynamic combinatorial libraries, where thermodynamic equilibrium must be reached quickly without substrate degradation [1].
Due to its distinct sulfurous, alliaceous, and dairy-like organoleptic profile at high dilutions, and its thermal stability up to 200 °C in non-nucleophilic matrices, it is procured as a specialized additive for artificial food flavorings (e.g., cheese and baijiu profiles) under strict regulatory grades .